molecular formula C7H4Cl3NO2 B13018597 Methyl 2,5,6-trichloronicotinate

Methyl 2,5,6-trichloronicotinate

Cat. No.: B13018597
M. Wt: 240.5 g/mol
InChI Key: QTCZCWMGRYKQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5,6-trichloronicotinate is a chemical compound with the molecular formula C₇H₄Cl₃NO₂ It is a derivative of nicotinic acid, where three chlorine atoms are substituted at the 2, 5, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5,6-trichloronicotinate can be synthesized through several methods. One common approach involves the chlorination of methyl nicotinate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,6-trichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce partially dechlorinated compounds .

Scientific Research Applications

Methyl 2,5,6-trichloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,5,6-trichloronicotinate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5,6-trichloronicotinate
  • Methyl 2,4,6-trichloronicotinate
  • Methyl 2,5,6-trifluoronicotinate

Uniqueness

Methyl 2,5,6-trichloronicotinate is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Biological Activity

Methyl 2,5,6-trichloronicotinate (MTCN) is a chlorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

MTCN is characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the nicotinic acid scaffold. These chlorines enhance the compound's reactivity, enabling it to interact with various biological targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, which may modulate enzyme activity and alter cellular pathways.

Types of Reactions Involving MTCN

MTCN undergoes several types of chemical reactions:

  • Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The compound can be reduced to yield derivatives with fewer chlorine atoms.
  • Oxidation Reactions : Oxidation can lead to the formation of more complex structures with additional functional groups.

Antimicrobial Activity

Research indicates that MTCN exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes and disrupt vital cellular processes .

Antiviral Properties

MTCN has been investigated for its antiviral activity, particularly against HIV. Studies suggest that compounds related to MTCN could inhibit the reverse transcriptase-associated ribonuclease H function in HIV-1, demonstrating potential as a dual-target inhibitor .

Study on Antimicrobial Effects

A study evaluated the antimicrobial efficacy of MTCN against a panel of pathogens. The results indicated that MTCN had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. This suggests a promising profile for further development in antimicrobial therapies.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Study on Antiviral Activity

In another study focusing on HIV-1 inhibition, MTCN derivatives were tested for their ability to inhibit viral replication in cell-based assays. The most promising derivatives showed IC50 values in the low micromolar range, indicating significant antiviral activity.

CompoundIC50 (µM)Selectivity Index
MTCN Derivative A1210
MTCN Derivative B158

Properties

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

methyl 2,5,6-trichloropyridine-3-carboxylate

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3

InChI Key

QTCZCWMGRYKQNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.